molecular formula C14H16ClNO B166458 1-Naphthyl 3-pyrrolidinyl ether hydrochloride CAS No. 127342-09-0

1-Naphthyl 3-pyrrolidinyl ether hydrochloride

Cat. No. B166458
M. Wt: 249.73 g/mol
InChI Key: AWZNCWLOBNAZQU-UHFFFAOYSA-N
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Description

1-Naphthyl 3-pyrrolidinyl ether hydrochloride (CAS 127342-09-0) is a chemical compound with a wide range of applications in scientific experiments. It has a molecular formula of C14H16ClNO and a molecular weight of 249.74 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Naphthyl 3-pyrrolidinyl ether hydrochloride consists of a naphthyl group (a type of aromatic hydrocarbon), a pyrrolidinyl group (a type of nitrogen-containing heterocycle), and an ether linkage .

Scientific Research Applications

Polymer Synthesis and Modification

1-Naphthyl 3-pyrrolidinyl ether hydrochloride has been explored in the field of polymer synthesis, particularly in the design of photoinitiators for polymerization. The compound's ability to be activated under visible light and low light intensity is of significant interest. Research has shown that derivatives of naphthalic anhydride and naphthalimides, which share structural similarities with 1-Naphthyl 3-pyrrolidinyl ether hydrochloride, are advantageous due to their easy synthesis and tunable photophysical properties. These characteristics have led to the development of panchromatic, crosslinkable, and water-soluble photoinitiators, enhancing the versatility and efficiency of polymer synthesis processes (Noirbent & Dumur, 2020).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the compound has been indirectly related to the study of fluoroalkylether substances, including analysis, environmental fate, and effects. Although not directly mentioned, the structural similarities and analytical methodologies can provide insights into the handling and analysis of complex ether compounds in environmental samples. The critical review on fluoroalkylether substances highlights the importance of advanced analytical techniques and the understanding of environmental behavior, which could be relevant for compounds like 1-Naphthyl 3-pyrrolidinyl ether hydrochloride (Munoz et al., 2019).

Material Science and Catalysis

The role of ether- and alcohol-functionalized ionic liquids, which could be synthesized or modified using compounds like 1-Naphthyl 3-pyrrolidinyl ether hydrochloride, has been extensively studied. These ionic liquids have found applications across a wide range of disciplines due to their unique physicochemical properties, such as viscosity, phase behavior, density, thermostability, and polarity. Specifically, their use as electrolytes, in extractions, gas separations, carbon capture, and more, demonstrates the broad applicability of ether-functionalized compounds in material science and catalysis (Tang, Baker, & Zhao, 2012).

Toxicological Studies

Although the focus is on excluding information related to drug use, dosage, and side effects, it's noteworthy that the structural framework of naphthalimides and related compounds, akin to 1-Naphthyl 3-pyrrolidinyl ether hydrochloride, has been the subject of toxicological studies. These studies aim to understand the interactions of such compounds with biological systems, providing crucial information for safety assessments and environmental impact evaluations. The detailed exploration of polybrominated diphenyl ethers (PBDEs) and their toxic effects offers a comparative perspective, highlighting the importance of understanding the biological and environmental implications of chemical compounds (Wu et al., 2020).

properties

IUPAC Name

3-naphthalen-1-yloxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12;/h1-7,12,15H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZNCWLOBNAZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

213007-98-8
Record name Pyrrolidine, 3-(1-naphthalenyloxy)-, hydrochloride (1:1), (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213007-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70561032
Record name 3-[(Naphthalen-1-yl)oxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl 3-pyrrolidinyl ether hydrochloride

CAS RN

127342-09-0
Record name Pyrrolidine, 3-(1-naphthalenyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127342-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Naphthalen-1-yl)oxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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